molecular formula C7H10F2N4O11 B13417430 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- CAS No. 35323-16-1

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-

Katalognummer: B13417430
CAS-Nummer: 35323-16-1
Molekulargewicht: 364.17 g/mol
InChI-Schlüssel: VVUYYNCEUAAFND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a chemical compound with the molecular formula C7H10F2N4O11. It is characterized by the presence of two fluoro-dinitroethoxy groups attached to a propanol backbone.

Vorbereitungsmethoden

The synthesis of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- typically involves the reaction of 2,2-difluoro-2-nitroethanol with 1,3-dichloro-2-propanol in an alkaline medium . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes and disrupt metabolic pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Propanol, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- include:

Eigenschaften

CAS-Nummer

35323-16-1

Molekularformel

C7H10F2N4O11

Molekulargewicht

364.17 g/mol

IUPAC-Name

1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-ol

InChI

InChI=1S/C7H10F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h5,14H,1-4H2

InChI-Schlüssel

VVUYYNCEUAAFND-UHFFFAOYSA-N

Kanonische SMILES

C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)O)OCC([N+](=O)[O-])([N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.